molecular formula C18H19FN2O3S B2773394 2-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL 5-METHYLTHIOPHENE-2-CARBOXYLATE CAS No. 938946-80-6

2-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL 5-METHYLTHIOPHENE-2-CARBOXYLATE

Cat. No.: B2773394
CAS No.: 938946-80-6
M. Wt: 362.42
InChI Key: RFAYSZURUSLPJB-UHFFFAOYSA-N
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Description

2-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL 5-METHYLTHIOPHENE-2-CARBOXYLATE is a chemical compound that features a piperazine ring substituted with a fluorophenyl group and a thiophene ring

Scientific Research Applications

2-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL 5-METHYLTHIOPHENE-2-CARBOXYLATE has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL 5-METHYLTHIOPHENE-2-CARBOXYLATE typically involves the reaction of 4-(4-fluorophenyl)piperazine with 5-methylthiophene-2-carboxylic acid chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, continuous flow systems, and automated processes to ensure consistent quality and yield. The reaction conditions would be optimized for scale-up, including temperature control, solvent recycling, and purification steps such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL 5-METHYLTHIOPHENE-2-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under controlled conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Mechanism of Action

The mechanism of action of 2-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL 5-METHYLTHIOPHENE-2-CARBOXYLATE involves its interaction with specific molecular targets. The fluorophenyl group and piperazine ring allow it to bind to certain receptors or enzymes, modulating their activity. This can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL 5-METHYLTHIOPHENE-2-CARBOXYLATE apart from similar compounds is its unique combination of a fluorophenyl-piperazine moiety with a thiophene ring. This structure imparts specific chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl] 5-methylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O3S/c1-13-2-7-16(25-13)18(23)24-12-17(22)21-10-8-20(9-11-21)15-5-3-14(19)4-6-15/h2-7H,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFAYSZURUSLPJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(=O)OCC(=O)N2CCN(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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